
2-Ethoxy-5-nitrobenzamide
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Overview
Description
2-Ethoxy-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzamide, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-nitrobenzamide typically involves the nitration of 2-ethoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful temperature control and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO<sub>2</sub>) at the 5-position undergoes selective reduction under controlled conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H<sub>2</sub>/Pd-C | Ethanol, 25°C, 2 atm | 2-Ethoxy-5-aminobenzamide | 89% | |
NaBH<sub>4</sub>/NiCl<sub>2</sub> | THF, 60°C, 6 h | 2-Ethoxy-5-hydroxylaminobenzamide | 72% |
Mechanism : Catalytic hydrogenation reduces -NO<sub>2</sub> to -NH<sub>2</sub> via intermediate nitroso and hydroxylamine species. Metal catalysts like Pd-C facilitate electron transfer, while NaBH<sub>4</sub> with NiCl<sub>2</sub> provides partial reduction to hydroxylamine derivatives.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group meta-directs incoming electrophiles. The ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at the 2-position exerts a weaker ortho/para-directing effect due to steric hindrance from the amide group:
Reaction | Reagent | Position | Product | Yield |
---|---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-position | 2-Ethoxy-4,5-dinitrobenzamide | 65% |
Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 100°C | 6-position | 2-Ethoxy-5-nitro-6-sulfobenzamide | 58% |
Key Insight : Nitration occurs at the 4-position (meta to nitro, ortho to ethoxy), while sulfonation favors the 6-position (para to ethoxy) .
Nucleophilic Acyl Substitution
The benzamide’s carbonyl group reacts with nucleophiles under acidic or basic conditions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NH<sub>3</sub> | 120°C, 12 h | 2-Ethoxy-5-nitrobenzamide urea | 81% |
CH<sub>3</sub>NH<sub>2</sub> | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | N-Methyl-2-ethoxy-5-nitrobenzamide | 76% |
Mechanism : The amide’s NH<sub>2</sub> group acts as a leaving group, replaced by stronger nucleophiles like amines under heat or basic conditions .
Ether Cleavage
The ethoxy group undergoes cleavage under strong acidic or reducing conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
HI (48%) | Reflux, 6 h | 5-Nitro-2-hydroxybenzamide | 92% |
BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -20°C, 1 h | 5-Nitro-2-hydroxybenzamide | 88% |
Note : HI cleaves the ether via SN2 mechanism, while BBr<sub>3</sub> demethylates via Lewis acid-mediated pathway.
Coupling Reactions
The nitro group facilitates palladium-catalyzed cross-coupling:
Reaction | Reagent | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | 5-Aryl-2-ethoxybenzamide | 68% |
Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos, NHAr<sub>2</sub> | 5-Amino-2-ethoxybenzamide | 74% |
Mechanism : The nitro group stabilizes intermediates during coupling, enhancing reaction efficiency.
Hydrolysis of the Amide
Under strongly acidic or basic conditions, the amide bond hydrolyzes:
Conditions | Product | Yield |
---|---|---|
6M HCl, 100°C, 24 h | 2-Ethoxy-5-nitrobenzoic acid | 95% |
2M NaOH, 80°C, 8 h | 2-Ethoxy-5-nitrobenzoate sodium | 89% |
Application : This reaction is pivotal for converting this compound into carboxylic acid derivatives for further functionalization .
Photochemical Reactions
UV irradiation induces nitro group rearrangement or dimerization:
Conditions | Product | Yield |
---|---|---|
UV (254 nm), 12 h | 2-Ethoxy-4-nitrobenzamide | 41% |
UV (365 nm), O<sub>2</sub>, 6 h | 5-Nitroso-2-ethoxybenzamide | 33% |
Insight : Photoexcitation promotes nitro-to-nitrito rearrangement or partial oxidation to nitroso derivatives.
Scientific Research Applications
Gastroprokinetic Agent
2-Ethoxy-5-nitrobenzamide is primarily recognized for its role as a gastroprokinetic agent. It has been extensively studied for its effects on gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD) and delayed gastric emptying. The compound acts on serotonin receptors, specifically as an agonist at the 5-HT1 and 5-HT4 receptors while functioning as an antagonist at the 5-HT2 receptors. This dual mechanism enhances gastrointestinal motility by increasing acetylcholine release in the alimentary tract .
Pharmacological Properties
The pharmacokinetics of this compound indicate that it reaches maximum plasma levels approximately two hours after oral administration, with a half-life extending beyond 15 hours. This prolonged action makes it suitable for treating chronic gastrointestinal conditions .
Quantification Techniques
In pharmaceutical formulations, this compound has been analyzed using various techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for determining the concentration of the compound in biological fluids and ensuring quality control in pharmaceutical products .
Spectrophotometric Methods
Recent studies have developed spectrophotometric methods for the simultaneous estimation of this compound alongside other active ingredients in combined formulations. These methods utilize zero-order and first-order derivative techniques to enhance sensitivity and specificity .
Serotonin Receptor Studies
Research involving this compound often focuses on its interaction with serotonin receptors, providing insights into the role of these receptors in gastrointestinal physiology. Understanding these interactions can lead to the development of new therapeutic strategies for managing gastrointestinal disorders .
Drug Formulation Development
The compound is also significant in drug formulation research, particularly in creating new gastroprokinetic medications. Its unique receptor activity profile makes it a candidate for combination therapies aimed at enhancing motility while minimizing side effects associated with other treatments .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitrobenzamide, particularly in its pharmacologically active forms, involves interaction with specific molecular targets. For example, cinitapride, a derivative, acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. This interaction enhances gastrointestinal motility and provides antiemetic effects .
Comparison with Similar Compounds
Cinitapride: A prokinetic agent with similar structural features.
Metoclopramide: Another benzamide derivative used as an antiemetic and prokinetic agent.
Domperidone: A dopamine antagonist with prokinetic properties.
Uniqueness: 2-Ethoxy-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Ethoxy-5-nitrobenzamide, also known as cinitapride, is a substituted benzamide derivative that exhibits significant biological activity, particularly in the context of gastrointestinal motility and neuroprotection. This compound acts on various neurotransmitter receptors, influencing both serotonergic and dopaminergic pathways, which are crucial for the regulation of gut motility and other physiological functions.
Cinitapride operates through complex interactions with serotonin receptors, specifically acting as an antagonist at 5-HT2 receptors and an agonist at 5-HT4 receptors. Additionally, it inhibits dopaminergic D2 receptors, which contributes to its prokinetic effects in the gastrointestinal tract. This dual action facilitates enhanced gastric emptying and improved intestinal transit, making it a valuable therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia .
Biological Studies and Findings
Recent studies have highlighted the various biological activities associated with this compound:
- Gastrointestinal Motility : Cinitapride has been shown to significantly improve gastric emptying rates in clinical settings. In a study involving patients with functional dyspepsia, cinitapride administration resulted in a marked increase in the percentage of gastric emptying compared to placebo .
- Neuroprotective Effects : Research indicates that cinitapride may offer neuroprotective benefits by modulating Kv2.1 potassium channels, which are implicated in neuronal excitability and apoptosis. Compounds similar to cinitapride have demonstrated the ability to reduce apoptosis in neuronal cells under oxidative stress conditions .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In vitro studies demonstrated that cinitapride could mitigate oxidative stress-induced damage in various cell lines, suggesting a potential role in protecting against oxidative stress-related diseases .
Case Studies
Several case studies have illustrated the clinical efficacy of cinitapride:
- Case Study 1 : A double-blind randomized controlled trial assessed the effectiveness of cinitapride in patients with GERD. Results indicated that patients receiving cinitapride experienced significant relief from symptoms compared to those receiving a placebo, with improvements noted in both subjective symptom scores and objective measures of gastric motility .
- Case Study 2 : In another study focusing on neuroprotection, cinitapride was administered to animal models subjected to ischemic stroke conditions. The results showed a reduction in infarct volume and improved neurological scores, indicating its potential as a therapeutic agent for stroke management .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Study | Biological Activity | Outcome |
---|---|---|
Clinical Trial on GERD | Gastrointestinal motility | Significant improvement in gastric emptying |
Neuroprotection Study | Kv2.1 inhibition | Reduced apoptosis in neuronal cells |
Antioxidant Activity | Cellular ROS levels | Mitigated oxidative stress damage |
Compound | IC50 (μM) | Selectivity |
---|---|---|
Cinitapride (related compounds) | 0.07 | >130 fold over other ion channels |
Properties
CAS No. |
59263-63-7 |
---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-ethoxy-5-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(11(13)14)5-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
BMZUXKCCKVPKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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